Isopropyl nitrate

Overview

Description

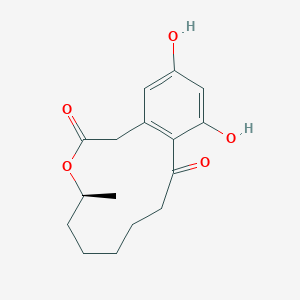

Isopropyl nitrate is an organic compound with the chemical formula C₃H₇NO₃. It is a colorless liquid that is primarily used as a diesel cetane improver and a low-sensitivity explosive. The compound is highly flammable and burns with a nearly invisible flame .

Mechanism of Action

Target of Action

Isopropyl nitrate, like other organic nitrates, primarily targets the vascular smooth muscle cells . The compound’s primary role is to act as a potent vasodilator .

Mode of Action

The mode of action of this compound involves metabolic activation of the nitrate group to produce nitric oxide . Nitric oxide then activates the enzyme guanylate cyclase, leading to an increase in cyclic guanosine monophosphate (cGMP) levels . The increase in cGMP leads to dephosphorylation of myosin light chains, resulting in smooth muscle relaxation .

Biochemical Pathways

The biochemical pathway affected by this compound is the nitric oxide-cGMP pathway . The increase in cGMP levels leads to a series of downstream effects, including vasodilation and a decrease in blood pressure .

Pharmacokinetics

It is known that organic nitrates, in general, have a rapid onset of action due to their lipophilic nature, which allows them to easily cross biological membranes . The duration of action of organic nitrates is governed by their pharmacokinetics .

Result of Action

The primary result of this compound’s action is vasodilation, leading to a decrease in blood pressure . This can provide rapid relief from conditions such as angina pectoris . This compound can also cause side effects such as hypotension, headache, and flushing of the face .

Action Environment

The action of this compound can be influenced by various environmental factors. For example, the compound is extremely flammable and can decompose and explode under prolonged exposure to fire or heat . Therefore, the storage and handling conditions can significantly influence the compound’s stability and efficacy .

Biochemical Analysis

Biochemical Properties

It is known that Isopropyl nitrate is a volatile liquid that is absorbed through the lungs, gastrointestinal tract, and mucosae . Its toxic effects are mediated through indirect oxidation of a ferrous iron of hemoglobin (Fe 2+) to ferric iron (Fe 3+) to produce methemoglobin .

Cellular Effects

It is known that inhalants such as alkyl nitrites, which include this compound, are vasodilators: chemicals that dilate the blood vessels throughout the body . This is why the use of this compound can cause a rapid onset of symptoms such as lightheadedness .

Molecular Mechanism

It is known that the toxic effects of this compound are mediated through the indirect oxidation of a ferrous iron of hemoglobin (Fe 2+) to ferric iron (Fe 3+) to produce methemoglobin .

Temporal Effects in Laboratory Settings

It is known that this compound is a low-sensitivity explosive, with a detonation velocity of approximately 5400 m/s .

Dosage Effects in Animal Models

It is known that alkyl nitrites may impair motor coordination and induce neurotoxicity, particularly on learning and memory function .

Metabolic Pathways

It is known that this compound is a volatile liquid that is absorbed through the lungs, gastrointestinal tract, and mucosae .

Transport and Distribution

It is known that this compound is a volatile liquid that is absorbed through the lungs, gastrointestinal tract, and mucosae .

Subcellular Localization

It is known that this compound is a volatile liquid that is absorbed through the lungs, gastrointestinal tract, and mucosae .

Preparation Methods

Isopropyl nitrate can be synthesized through several methods:

Silver Nitrate-Alkyl Halide Reaction: This involves the reaction of silver nitrate with an alkyl halide.

Nitration by Mixed Acids: This method uses a mixture of nitric acid and sulfuric acid to nitrate isopropanol.

Inert Adsorption Nitration: This involves the nitration of isopropanol in the presence of an inert adsorbent

Industrial Production: In industrial settings, this compound is typically prepared by nitrating isopropanol with nitric acid at 100°C in the presence of urea and ammonium nitrate.

Chemical Reactions Analysis

Isopropyl nitrate undergoes various chemical reactions:

Oxidation: It can be oxidized to produce nitrogen dioxide and other nitrogen oxides.

Reduction: Reduction of this compound can yield isopropanol and ammonia.

Substitution: It can undergo substitution reactions where the nitrate group is replaced by other functional groups.

Thermal Decomposition: This compound decomposes thermally to produce nitrogen oxides and other by-products

Scientific Research Applications

Isopropyl nitrate has several applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis and as a standard in analytical chemistry.

Biology: It is studied for its effects on biological systems, particularly its role as a vasodilator.

Medicine: It is used in the development of pharmaceuticals, particularly in the treatment of cardiovascular diseases.

Industry: It is used as a fuel additive to improve the cetane number of diesel fuels and as a sensitizer in explosives

Comparison with Similar Compounds

Isopropyl nitrate is similar to other organic nitrates such as:

- Isobutyl Nitrate

- Methyl Nitrate

- Ethyl Nitrate

- n-Propyl Nitrate

- Isopentyl Nitrate

Compared to these compounds, this compound is unique due to its specific use as a diesel cetane improver and its relatively low sensitivity as an explosive .

Properties

IUPAC Name |

propan-2-yl nitrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H7NO3/c1-3(2)7-4(5)6/h3H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GAPFWGOSHOCNBM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)O[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H7NO3 | |

| Record name | ISOPROPYL NITRATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/952 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5061908 | |

| Record name | Nitric acid, 1-methylethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5061908 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

105.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Isopropyl nitrate appears as a clear colorless liquid with a pleasant odor. May spontaneously decompose and explode under prolonged exposure to fire or heat. Denser than water and insoluble in water. Vapors are heavier than air. Produces toxic oxides of nitrogen during combustion., Clear colorless liquid with a pleasant odor; [CAMEO] | |

| Record name | ISOPROPYL NITRATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/952 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Isopropyl nitrate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/15972 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

34.1 [mmHg] | |

| Record name | Isopropyl nitrate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/15972 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

1712-64-7 | |

| Record name | ISOPROPYL NITRATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/952 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Isopropyl nitrate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1712-64-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Isopropyl nitrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001712647 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | ISOPROPYL NITRATE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=88934 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Nitric acid, 1-methylethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Nitric acid, 1-methylethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5061908 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Isopropyl nitrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.439 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ISOPROPYL NITRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UPE48E4UJ4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of isopropyl nitrate?

A1: this compound has the molecular formula C3H7NO3 and a molecular weight of 105.09 g/mol. []

Q2: What spectroscopic techniques have been used to characterize this compound?

A2: Researchers have employed a range of spectroscopic techniques to study this compound, including:* Infrared (IR) spectroscopy to analyze vibrational frequencies and identify functional groups. [, , ]* Ultraviolet-visible (UV-Vis) spectroscopy to determine absorption cross-sections and investigate electronic transitions. [, , ]* Raman spectroscopy to study vibrational modes and molecular structure. []* Mass spectrometry (MS) to identify decomposition products and study reaction mechanisms. [, , , ]

Q3: How does the structure of this compound influence its vibrational spectrum?

A3: The presence of the nitro group (-ONO2) in this compound significantly influences its vibrational spectrum. Resonance Raman studies have shown that excitation within the π−π* absorption band of the -ONO2 group leads to selective enhancement of vibrational modes associated with this chromophore. []

Q4: What are the key structural features of this compound?

A4: this compound consists of an isopropyl group (CH3)2CH- bonded to a nitrate group -ONO2. The molecule can exist in different conformations due to rotation around the C-O and C-C bonds, with the TG and GT conformers being energetically favorable. []

Q5: What is the primary decomposition pathway of this compound at elevated temperatures?

A5: The thermal decomposition of this compound primarily proceeds through homolytic cleavage of the O-NO2 bond, yielding an isopropoxy radical ((CH3)2CHO) and nitrogen dioxide (NO2). This initial step is followed by further radical reactions leading to a complex mixture of products. [, , , ]

Q6: How does the presence of aluminum affect the thermal decomposition of this compound?

A6: Studies have shown that the addition of aluminum to this compound lowers the peak decomposition temperature and reduces the apparent activation energy for the decomposition process. This effect is attributed to the catalytic role of aluminum in facilitating the decomposition reaction. []

Q7: What is the role of isopropyl nitrite in the pyrolysis of this compound?

A7: Molecular beam mass spectrometry studies have identified isopropyl nitrite as a stable intermediate in the pyrolysis of this compound at temperatures up to 490 K. It subsequently undergoes further dissociation or reactions with methyl radicals and nitric oxide, contributing to the complex product distribution observed. []

Q8: How does the decomposition of this compound in the aqueous phase differ from its gas-phase decomposition?

A8: In contrast to the gas-phase photolysis, where this compound primarily releases NOx, aqueous-phase photolysis predominantly leads to the direct formation of nitrous acid (HONO). This finding highlights the distinct reactivity of this compound in different environmental compartments. []

Q9: What are the primary applications of this compound?

A9: this compound is primarily used as:

- A cetane improver in diesel fuels to enhance combustion efficiency and reduce ignition delay. [, , ]

- A component in liquid monopropellants for specialized applications, such as anaerobic internal combustion engines. []

- A component in thermobaric mixtures, often in conjunction with metal powders, for their enhanced explosive properties. []

Q10: How does the presence of this compound impact the performance of propellants?

A10: The addition of this compound to propellants can have varying effects depending on the specific propellant formulation. Studies have shown that it can:

- Reduce the combustion velocity and prolong the combustion time of triple-base propellants. [, ]

- Lower the critical initiation energy and increase the detonation pressure and velocity in fuel-air explosives when combined with RDX. []

Q11: What are the potential advantages of using this compound in anaerobic internal combustion engines?

A11: this compound's ability to undergo self-decomposition makes it suitable for anaerobic combustion engines, offering potential advantages such as:

- Simplified engine design due to the absence of an air intake system. []

- Operation in oxygen-deficient environments. []

Q12: What are the main environmental concerns associated with this compound?

A12: As a volatile organic compound, this compound can contribute to the formation of ground-level ozone and photochemical smog. Its release into the atmosphere can also lead to the formation of nitrates in rainwater, potentially impacting ecosystems. []

Q13: How does the atmospheric fate of this compound differ from that of other alkyl nitrates?

A13: While photolysis is the dominant atmospheric removal process for many alkyl nitrates, the atmospheric lifetime of this compound is significantly influenced by its reaction with hydroxyl radicals (OH). This reaction leads to the formation of acetone and other products, contributing to the complex atmospheric chemistry of nitrates. [, ]

Q14: How have computational methods been used to study this compound?

A14: Computational chemistry has played a crucial role in understanding the properties and behavior of this compound:

- Density Functional Theory (DFT) calculations have been used to optimize molecular geometries, analyze electronic structures, and calculate vibrational frequencies. [, ]

- Ab initio methods, such as MP2 and CCSD(T), have been employed to obtain accurate energy values for reaction pathways and intermediates. []

- The Polarizable Continuum Model (PCM) has been used to study the influence of solvation effects on reaction mechanisms. []

Q15: Have there been any Structure-Activity Relationship (SAR) studies conducted on this compound or related compounds?

A15: SAR studies have been conducted on organic nitrates, including this compound, to understand the impact of structural modifications on their reactivity with hydroxyl radicals. These studies have shown that the presence of the nitrate group significantly deactivates the adjacent carbon atoms towards OH attack, influencing their atmospheric degradation. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2,2,2-trifluoro-N-(7-oxo-6,7-dihydro-5H-indeno[5,6-d][1,3]dioxol-5-yl)acetamide](/img/structure/B155151.png)

![Ethyl 2-(5-methylbenzo[D]oxazol-2-YL)acetate](/img/structure/B155155.png)